5,6-Dimethyl-1-benzofuran-2-carbaldehyde
Overview
Description
5,6-Dimethyl-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C11H10O2. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound is notable for its aromatic properties and the presence of an aldehyde functional group at the 2-position of the benzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzofuran compounds are known to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with their targets in a way that inhibits cell growth, bacterial proliferation, oxidative stress, and viral replication.
Biochemical Pathways
Given the broad biological activities of benzofuran compounds , it can be inferred that they likely impact multiple biochemical pathways, leading to downstream effects such as cell growth inhibition, antibacterial effects, antioxidant effects, and antiviral effects.
Result of Action
Given the known biological activities of benzofuran compounds , it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5,6-Dimethyl-1-benzofuran-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either the activation or inhibition of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites. This binding interaction can result in changes in gene expression, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may lead to the formation of reactive intermediates, which can further interact with cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may exert effects on mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 5,6-dimethyl-2-hydroxybenzaldehyde as a starting material. This compound undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: 5,6-Dimethyl-1-benzofuran-2-carboxylic acid.
Reduction: 5,6-Dimethyl-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
5,6-Dimethyl-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the methyl groups at the 5 and 6 positions.
5-Methyl-2-benzofurancarboxaldehyde: Contains a single methyl group at the 5 position.
6-Methyl-2-benzofurancarboxaldehyde: Contains a single methyl group at the 6 position
Uniqueness
5,6-Dimethyl-1-benzofuran-2-carbaldehyde is unique due to the presence of two methyl groups at the 5 and 6 positions, which can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
5,6-dimethyl-1-benzofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-9-5-10(6-12)13-11(9)4-8(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVRMSRNROYWNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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